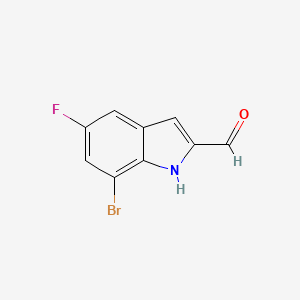
7-Bromo-5-fluoro-1H-indole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5-fluoro-1H-indole-2-carbaldehyde is a chemical compound belonging to the indole family, which is known for its significant role in various biological and chemical processes. Indole derivatives are prevalent in natural products and pharmaceuticals due to their diverse biological activities . This compound, with its unique bromine and fluorine substitutions, offers distinct properties that make it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-fluoro-1H-indole-2-carbaldehyde typically involves the bromination and fluorination of indole derivatives. One common method includes the use of bromine and fluorine reagents under controlled conditions to achieve the desired substitutions on the indole ring . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the halogenation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure consistency and efficiency. The process is optimized to minimize by-products and maximize yield, often employing advanced purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-5-fluoro-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized forms.
Reduction: Formation of alcohols or amines.
Substitution: Halogen atoms can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products: The major products formed from these reactions include various substituted indoles, which can be further utilized in the synthesis of complex molecules for pharmaceutical applications .
Scientific Research Applications
7-Bromo-5-fluoro-1H-indole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 7-Bromo-5-fluoro-1H-indole-2-carbaldehyde exerts its effects involves interactions with various molecular targets. The bromine and fluorine substitutions enhance its binding affinity to specific enzymes and receptors, modulating their activity. This compound can induce apoptosis in cancer cells, inhibit microbial growth, and modulate immune responses through its interactions with cellular pathways .
Comparison with Similar Compounds
7-Bromo-1H-indole: Lacks the fluorine substitution, resulting in different biological activities.
5-Fluoro-1H-indole: Lacks the bromine substitution, affecting its chemical reactivity and applications.
Uniqueness: The presence of both bromine and fluorine in 7-Bromo-5-fluoro-1H-indole-2-carbaldehyde makes it unique, offering a combination of properties that enhance its reactivity and biological activity. This dual substitution allows for more versatile applications in research and industry compared to its mono-substituted counterparts .
Properties
Molecular Formula |
C9H5BrFNO |
|---|---|
Molecular Weight |
242.04 g/mol |
IUPAC Name |
7-bromo-5-fluoro-1H-indole-2-carbaldehyde |
InChI |
InChI=1S/C9H5BrFNO/c10-8-3-6(11)1-5-2-7(4-13)12-9(5)8/h1-4,12H |
InChI Key |
HUTRJFQYQPFZJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(NC2=C(C=C1F)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















